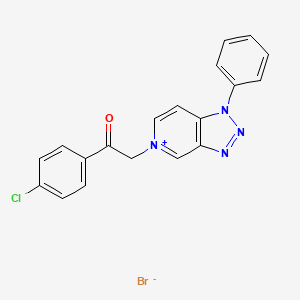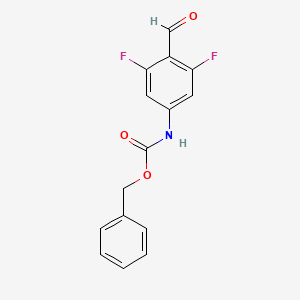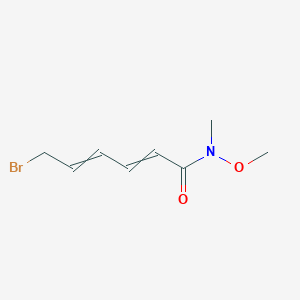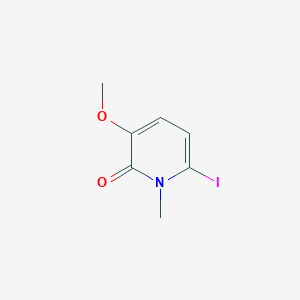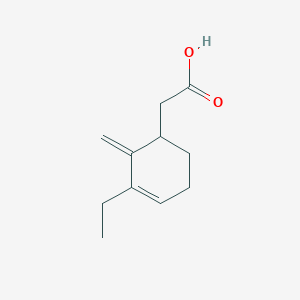![molecular formula C20H25NO2 B12634562 N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide CAS No. 920317-85-7](/img/structure/B12634562.png)
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide is an organic compound with the molecular formula C16H17NO2. It is a derivative of propanamide and is characterized by the presence of a methoxyphenyl and a phenylpropyl group attached to the butanamide backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide typically involves the reaction of 3-(3-methoxyphenyl)-3-phenylpropylamine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways .
相似化合物的比较
Similar Compounds
- N-(3-Methoxyphenyl)-3-phenylpropanamide
- 3-(2-Methoxyphenyl)-N-(3-methylphenyl)acrylamide
- N-(3-Methoxyphenyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide is unique due to its specific structural features, such as the combination of methoxyphenyl and phenylpropyl groups attached to the butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
920317-85-7 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide |
InChI |
InChI=1S/C20H25NO2/c1-3-8-20(22)21-14-13-19(16-9-5-4-6-10-16)17-11-7-12-18(15-17)23-2/h4-7,9-12,15,19H,3,8,13-14H2,1-2H3,(H,21,22) |
InChI 键 |
MNMQPNNPSHIDEI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
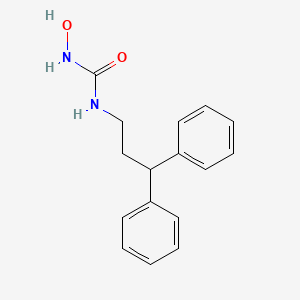




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
